![molecular formula C21H26N2O2 B2855707 Ethyl 1,4-dibenzylpiperazine-2-carboxylate CAS No. 72351-59-8](/img/structure/B2855707.png)
Ethyl 1,4-dibenzylpiperazine-2-carboxylate
Overview
Description
Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C21H26N2O2 . It is also known by other names such as BUTTPARK 32\04-68, ethyl 1,4-diphenethylpiperazine-2-carboxylate, 1,4-dibenzylpiperazine-2-carboxylicacidethylester, and 2-Piperazinecarboxylic acid, 1,4-bis (phenylMethyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 1,4-dibenzylpiperazine-2-carboxylate consists of a piperazine ring which is substituted at the 1 and 4 positions with benzyl groups . The piperazine ring is also substituted at the 2 position with a carboxylate group . The molecule has a total of 53 bonds, including 27 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 3 six-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .
Physical And Chemical Properties Analysis
Ethyl 1,4-dibenzylpiperazine-2-carboxylate has a molecular weight of 338.44 . It has a predicted density of 1.130±0.06 g/cm3 and a predicted pKa of 5.88±0.10 . The boiling point of this compound is 200 °C .
Scientific Research Applications
Chemical Synthesis and Building Blocks
Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a valuable chemical building block in organic synthesis. It serves as a precursor for synthesizing various piperazine derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The compound’s structure allows for further functionalization, making it a versatile reagent in constructing complex molecules .
Pharmacological Research
In pharmacology, Ethyl 1,4-dibenzylpiperazine-2-carboxylate is used to study the synthesis of potential therapeutic agents. Piperazine cores are found in many drugs, and this compound can help in the development of new medications with improved efficacy and reduced side effects. It’s particularly relevant in the research of neurological disorders where piperazine derivatives show promise .
Material Science
The applications of Ethyl 1,4-dibenzylpiperazine-2-carboxylate extend into material science, where it can be used to modify the properties of polymers. Its incorporation into polymer chains can result in materials with unique characteristics, such as enhanced flexibility or increased thermal stability .
Biochemical Studies
In biochemistry, Ethyl 1,4-dibenzylpiperazine-2-carboxylate is utilized to understand biochemical pathways and interactions. Its role in the synthesis of peptides and proteins, or as a mimic of certain bioactive molecules, makes it a tool for probing biological systems and understanding the molecular basis of diseases .
Medicinal Chemistry
This compound is instrumental in medicinal chemistry for drug design and discovery. It’s used to create analogs of biologically active molecules, aiding in the identification of new drug candidates. Its role in the synthesis of compounds with potential anti-cancer or anti-infective properties is of particular interest .
Industrial Applications
While primarily used in research, Ethyl 1,4-dibenzylpiperazine-2-carboxylate also has potential industrial applications. It could be used in the manufacture of dyes, pigments, and other industrial chemicals where its piperazine ring might confer advantageous properties to the end products .
Safety and Hazards
Ethyl 1,4-dibenzylpiperazine-2-carboxylate is classified as an irritant . It has been assigned the GHS07 hazard symbol, with the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P271 (Use only outdoors or in a well-ventilated area) and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
properties
IUPAC Name |
ethyl 1,4-dibenzylpiperazine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXWTUYDLQVOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-dibenzylpiperazine-2-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.